5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride
Description
5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride is an imidazole-based compound featuring a chloromethyl (-CH2Cl) substituent at the 5-position and an isopropyl group (-CH(CH3)2) at the 1-position of the imidazole ring, with a hydrochloride counterion. This compound is of interest due to the reactivity of the chloromethyl group, which serves as a versatile handle for nucleophilic substitution or further functionalization. Its applications span medicinal chemistry (e.g., as a synthetic intermediate for bioactive molecules) and materials science .
Properties
IUPAC Name |
5-(chloromethyl)-1-propan-2-ylimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-6(2)10-5-9-4-7(10)3-8;/h4-6H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBYTVPCAWMQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxymethylation Followed by Chlorination
A safer alternative involves forming a hydroxymethyl intermediate, subsequently converted to chloromethyl via thionyl chloride (SOCl₂) or hydrochloric acid (HCl). Patent CA2833394C highlights similar steps for nitro-group reductions, adaptable here:
Procedure :
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Hydroxymethylation :
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Reactants : 1-Isopropyl-1H-imidazole (1 eq), paraformaldehyde (1.5 eq).
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Conditions : Reflux in acetic acid (80°C, 8 hours).
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Product : 5-(Hydroxymethyl)-1-isopropyl-1H-imidazole.
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Chlorination :
Formation of the Hydrochloride Salt
The final step involves protonation with HCl to enhance stability and solubility. Patent US10435376B2 employs aqueous HCl for analogous compounds:
Procedure :
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Reactants : 5-(Chloromethyl)-1-isopropyl-1H-imidazole (1 eq), concentrated HCl (1.1 eq).
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Solvent : Ethanol or diethyl ether.
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Conditions : Stirring at 0–5°C for 1 hour, followed by filtration and drying (55°C, vacuum).
Yield Optimization :
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Slow addition of HCl prevents exothermic decomposition.
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Ethanol ensures homogeneous mixing, while ether promotes precipitation.
Alternative Synthetic Routes
Radical Chlorination of a Methyl Precursor
Radical-mediated chlorination of 5-methyl-1-isopropyl-1H-imidazole using Cl₂ under UV light offers a one-step route. However, this method risks polychlorination and requires stringent temperature control.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted imidazole derivatives.
Oxidation: The compound can be oxidized to form imidazole N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the compound can yield the corresponding imidazole derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under controlled conditions to achieve selective reduction.
Major Products Formed
Nucleophilic substitution: Substituted imidazole derivatives with various functional groups.
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives with modified functional groups.
Scientific Research Applications
Antimycobacterial Activity
Research has indicated that imidazole derivatives, including 5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride, exhibit significant antimycobacterial activity. A study evaluated various imidazole derivatives for their binding affinity with Mycobacterium tuberculosis CYP121A1, demonstrating that certain derivatives possess a minimum inhibitory concentration (MIC) ranging from 3.95 to 12.03 µg/mL against Mycobacterium tuberculosis H37Rv . This suggests potential for development into therapeutic agents for tuberculosis.
Antiparasitic Properties
The compound's structural similarity to other imidazole-based compounds has led to investigations into its efficacy against parasitic infections. For instance, studies have shown that imidazole derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria . The incorporation of this compound into drug formulations could enhance the efficacy of existing treatments.
Protein Inhibition Studies
This compound has been utilized in studies focusing on protein-protein interactions and enzyme inhibition. Its ability to modulate specific protein functions makes it a valuable tool in biochemical research . For example, it can be used to investigate the inhibition mechanisms of enzymes involved in metabolic pathways.
Binding Studies
The compound has shown promise in binding studies where it interacts with various biological macromolecules. Techniques such as UV-vis spectroscopy and NMR have been employed to assess binding affinities and mechanisms of action, revealing insights into its potential role as a ligand in biochemical pathways .
Synthesis of Functional Materials
In material science, this compound is being explored for its potential in synthesizing functional materials. Its reactivity allows for modifications that can lead to the development of novel polymers or nanomaterials with specific properties tailored for applications in electronics or catalysis .
Case Studies
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
5-(2-Chloroethyl)-1H-imidazole Hydrochloride
Structure : Differs in the chloroalkyl substituent (2-chloroethyl vs. chloromethyl) at the 5-position .
Properties :
- Molecular Formula : C5H8Cl2N2 (vs. C7H12Cl2N2 for the target compound).
- Mass : Average mass 167.033 Da (vs. ~199.1 Da for the target).
- Reactivity : The chloroethyl group may undergo elimination to form vinyl chlorides or participate in longer-chain alkylation reactions, contrasting with the chloromethyl group’s preference for direct substitution .
Applications : Likely used in synthesizing extended-chain derivatives or polymers, whereas the chloromethyl analog is more suited for rapid functional group introduction.
1-Pentyl-1H-imidazole Derivatives (Compounds 93–95)
Structure : Feature a pentyl group at the 1-position and indole rings at the 3-position (e.g., 7-chloro-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole) .
Synthesis : Prepared via reactions involving p-toluenesulfonylmethyl isocyanide and indole-carbaldehydes, differing from the target compound’s likely alkylation/halogenation pathways .
Properties :
5-(1-(3,4-Dimethylphenyl)ethyl)-1H-imidazole Hydrochloride
Structure : Contains a bulky 3,4-dimethylphenylethyl group at the 5-position instead of chloromethyl .
Molecular Weight : 236.75 g/mol (vs. ~199.1 g/mol for the target), with reduced solubility in polar solvents due to aromatic hydrophobicity.
Reactivity : The absence of a chloromethyl group limits substitution reactions but enables π-π stacking interactions in drug design .
Comparative Data Table
| Compound | Molecular Formula | Substituents (Position) | Key Reactivity | Applications |
|---|---|---|---|---|
| Target Compound | C7H12Cl2N2 | 5-(CH2Cl), 1-(CH(CH3)2) | Nucleophilic substitution | Synthetic intermediate |
| 5-(2-Chloroethyl)-1H-imidazole HCl | C5H8Cl2N2 | 5-(CH2CH2Cl) | Elimination/alkylation | Polymer chemistry |
| 1-Pentyl-indole-imidazole derivatives | C16–18H16–20ClN3–4 | 1-pentyl, 3-indole | Cross-coupling reactions | Medicinal chemistry (kinase inhibitors) |
| 5-(Aryl-ethyl)-1H-imidazole HCl | C13H17ClN2 | 5-(3,4-dimethylphenylethyl) | π-π interactions | Drug discovery |
Key Findings and Insights
- Chloromethyl vs. Chloroethyl : The chloromethyl group in the target compound offers faster substitution kinetics compared to chloroethyl derivatives, which may require harsher conditions .
- Safety : While specific data for the target compound is lacking, analogous chlorinated imidazoles necessitate gloves and respiratory protection due to irritancy risks .
Biological Activity
5-(Chloromethyl)-1-isopropyl-1H-imidazole hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antiviral, antibacterial, and anticancer properties.
Chemical Structure and Properties
The compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is and it is often studied for its pharmacological properties due to the presence of the imidazole moiety, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have indicated that imidazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown inhibition against various viruses, including coronaviruses. In particular, a related compound demonstrated an IC50 value of approximately 0.1 μM against HCoV (human coronavirus), indicating robust antiviral activity .
Table 1: Antiviral Activity of Imidazole Derivatives
| Compound | Target Virus | IC50 (μM) |
|---|---|---|
| This compound | HCoV | ~0.1 |
| YY-278 | SARS-CoV-2 | 0.93 |
| S-217622 | MHV | 1.28 |
Antibacterial Activity
Imidazole derivatives are also recognized for their antibacterial properties. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. Notably, studies have shown that related compounds exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
Table 2: Antibacterial Activity of Related Imidazole Compounds
| Compound | Bacterial Strain | MIC (nM) |
|---|---|---|
| This compound | MRSA | 44 |
| Compound 8 | E. coli | 360 |
| Compound 9 | P. aeruginosa | 710 |
Anticancer Activity
The anticancer potential of imidazole derivatives has been widely studied, with several compounds showing promising results in vitro. For example, some imidazole-based compounds have demonstrated significant cytotoxicity against various cancer cell lines, including colorectal and breast cancer cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the effects of imidazole derivatives on cancer cell lines:
- Compound II1 showed an IC50 of 57.4 μM against DLD-1 (colorectal) cells.
- Compound II2-b exhibited a higher cytotoxic effect than cisplatin against MCF-7 (breast) cells, with an IC50 of 0.09 μg/mL .
Table 3: Cytotoxicity of Imidazole Derivatives in Cancer Research
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | DLD-1 | 57.4 |
| II2-b | MCF-7 | 0.09 |
| II17-a | NCI-H1666 | 0.2 |
The biological activity of imidazole compounds is often attributed to their ability to interact with biological targets such as enzymes and receptors. For instance, docking studies have suggested that these compounds can inhibit reverse transcriptase enzymes crucial for viral replication . Additionally, their ability to induce apoptosis in cancer cells may be linked to their interaction with mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
